An In-depth Technical Guide on the Core Mechanism of Action of BI-4142 in Non-Small Cell Lung Cancer
An In-depth Technical Guide on the Core Mechanism of Action of BI-4142 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for BI-4142, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) for the treatment of Non-Small Cell Lung Cancer (NSCLC).
Executive Summary
BI-4142 is a covalent, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target oncogenic HER2 alterations, with a particular focus on exon 20 insertion mutations, a key driver in a subset of NSCLC.[1][2] Developed by Boehringer Ingelheim, BI-4142 demonstrates high potency and selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR), a critical feature for minimizing off-target toxicities commonly associated with pan-ErbB inhibitors.[1] Preclinical studies have demonstrated that BI-4142 effectively inhibits HER2-driven downstream signaling pathways, leading to reduced tumor cell proliferation and tumor regression in xenograft models.[1][2] While BI-4142 itself was a promising lead compound, it served as a precursor to the clinical candidate zongertinib (BI 1810631), which has shown significant clinical activity.[2] This guide will focus on the foundational preclinical data of BI-4142.
Introduction to HER2-Altered NSCLC
HER2, also known as ErbB2, is a member of the epidermal growth factor receptor family of receptor tyrosine kinases.[3] In 2-4% of NSCLC cases, activating mutations in the ERBB2 gene, most commonly insertions in exon 20, lead to constitutive activation of the HER2 protein.[4][5] This aberrant signaling drives tumor cell proliferation and survival through downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.[6] Patients with HER2-mutant NSCLC have a poor prognosis, highlighting the need for effective targeted therapies.[6]
Core Mechanism of Action of BI-4142
BI-4142 functions as a highly selective, covalent inhibitor of the HER2 tyrosine kinase.[1] Its mechanism involves forming a covalent bond with a cysteine residue in the ATP-binding pocket of the HER2 kinase domain. This irreversible binding permanently inactivates the kinase, thereby blocking its ability to phosphorylate downstream substrates.[7] By potently and selectively inhibiting HER2, BI-4142 effectively shuts down the oncogenic signaling that drives the growth of HER2-mutant NSCLC.[2] A key advantage of BI-4142 is its significant selectivity for HER2 over wild-type EGFR, which is anticipated to result in a wider therapeutic window and reduced EGFR-mediated toxicities, such as skin rash and diarrhea, that are often dose-limiting for less selective TKIs.[1]
Quantitative Preclinical Data
The preclinical profile of BI-4142 is characterized by its potent and selective inhibition of HER2 in both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Inhibitory Activity of BI-4142
| Target | Assay Type | Cell Line | IC50 (nM) |
| HER2 (wild-type) | Biochemical | - | 5[1] |
| HER2YVMA | Cellular | HEK-293 | 10[8] |
| HER2YVMA | Cellular | Ba/F3 | 18[8] |
| EGFR (wild-type) | Cellular | HEK-293 | 270[8] |
| EGFR (wild-type) | Cellular | Ba/F3 | 2400[8] |
Table 2: Anti-proliferative Activity of BI-4142 in NSCLC and other cell lines
| Cell Line | HER2 Status | IC50 (nM) |
| NCI-H2170 | HER2WT | 16[8] |
| NCI-H2170 | HER2YVMA | 83[1] |
| A431 | EGFRWT | >5000[8] |
| Ba/F3 | HER2YVMA | 4[8] |
| Ba/F3 | HER2YVMA, S783C | 24[8] |
| Ba/F3 | EGFRWT | 718[8] |
| Ba/F3 | EGFRC775S | 43[8] |
Table 3: In Vivo Antitumor Efficacy of BI-4142 in Xenograft Models
| Xenograft Model | HER2 Status | Dosing | Outcome |
| PC-9 | HER2YVMA | 10 mg/kg p.o. b.i.d. for 42 days | Tumor regression[1] |
| NCI-H2170 | HER2YVMA | 100 mg/kg p.o. b.i.d. for 12 days | Tumor growth inhibition[1] |
| CTG-2543 (PDX) | HER2YVMA | 100 mg/kg p.o. b.i.d. for 25 days | Tumor regression[1] |
| ST-1307 (PDX) | HER2YVMA | 100 mg/kg p.o. b.i.d. for 40 days | Tumor regression[1] |
Visualizing the Mechanism and Workflow
To better illustrate the mechanism of action and the experimental approach to evaluating BI-4142, the following diagrams are provided.
References
- 1. BI-4142 and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. HER2 in Non-Small Cell Lung Cancer: A Review of Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HER2 alterations in non-small cell lung cancer (NSCLC): from biology and testing to advances in treatment modalities [frontiersin.org]
- 7. Discovery of covalent HER2 selective inhibitors for the treatment of HER2 Exon 20 insertion driven tumors - American Chemical Society [acs.digitellinc.com]
- 8. medchemexpress.com [medchemexpress.com]
